molecular formula C20H16N2O4 B14223742 Bis[(pyridin-2-yl)methyl] benzene-1,4-dicarboxylate CAS No. 828915-35-1

Bis[(pyridin-2-yl)methyl] benzene-1,4-dicarboxylate

Cat. No.: B14223742
CAS No.: 828915-35-1
M. Wt: 348.4 g/mol
InChI Key: RKSULSNXBAJLMV-UHFFFAOYSA-N
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Description

Bis[(pyridin-2-yl)methyl] benzene-1,4-dicarboxylate is a chemical compound with the molecular formula C18H16N2O4 It is a derivative of benzene with two pyridin-2-ylmethyl groups attached to the benzene ring at the 1 and 4 positions, and two ester groups at the same positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[(pyridin-2-yl)methyl] benzene-1,4-dicarboxylate typically involves the esterification of benzene-1,4-dicarboxylic acid with pyridin-2-ylmethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bonds. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing the reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Bis[(pyridin-2-yl)methyl] benzene-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The pyridin-2-ylmethyl groups can be oxidized to form pyridine N-oxides.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The pyridin-2-ylmethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF) is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Benzene-1,4-dimethanol derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Bis[(pyridin-2-yl)methyl] benzene-1,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis[(pyridin-2-yl)methyl] benzene-1,4-dicarboxylate depends on its specific application. In coordination chemistry, the compound acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyridine rings. This coordination can influence the electronic properties of the metal center, thereby affecting its catalytic activity[3][3]. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(4-pyridylmethyl)benzene: Similar structure but lacks the ester groups.

    1,4-Bis(1H-imidazol-1-yl)methylbenzene: Contains imidazole groups instead of pyridine.

    1,4-Bis(2-pyridyl)benzene: Similar but with pyridine groups directly attached to the benzene ring.

Uniqueness

Bis[(pyridin-2-yl)methyl] benzene-1,4-dicarboxylate is unique due to the presence of both pyridin-2-ylmethyl and ester groups, which provide a combination of coordination and reactivity properties not found in the similar compounds listed above. This makes it a versatile compound for various applications in coordination chemistry, materials science, and biological research .

Properties

CAS No.

828915-35-1

Molecular Formula

C20H16N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

bis(pyridin-2-ylmethyl) benzene-1,4-dicarboxylate

InChI

InChI=1S/C20H16N2O4/c23-19(25-13-17-5-1-3-11-21-17)15-7-9-16(10-8-15)20(24)26-14-18-6-2-4-12-22-18/h1-12H,13-14H2

InChI Key

RKSULSNXBAJLMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)COC(=O)C2=CC=C(C=C2)C(=O)OCC3=CC=CC=N3

Origin of Product

United States

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